1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-2-one, with the chemical formula and CAS number 1806448-73-6, is a compound notable for its unique difluoromethyl and mercapto substituents. This compound is classified under organofluorine compounds due to the presence of fluorine atoms, and it falls within the category of ketones due to the propan-2-one structure. The presence of the mercapto group (–SH) indicates potential applications in medicinal chemistry and materials science.
The synthesis of 1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-2-one can be approached through several methods, primarily focusing on the introduction of the difluoromethyl group and the mercapto group. A common method involves the use of difluoromethylation techniques which can be achieved using reagents like difluoromethyl sulfide or α,α-difluorophenylacetic acid under oxidative coupling conditions.
The molecular structure of 1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-2-one consists of a propan-2-one backbone with a difluoromethyl group attached to a phenyl ring that also bears a mercapto group.
CC(=O)c1cc(c(c1)S)C(F)(F)C
AOXRZYHUTQBXCN-UHFFFAOYSA-N
The compound's structure is confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its functional groups and connectivity.
1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-2-one can participate in various chemical reactions due to its functional groups.
The mechanism of action for compounds like 1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-2-one often involves radical pathways, especially in reactions involving the difluoromethyl moiety.
Chemical safety data sheets indicate that while this compound has utility in various applications, caution should be exercised due to potential toxicity associated with organofluorine compounds .
1-(2-(Difluoromethyl)-5-mercaptophenyl)propan-2-one has several scientific uses:
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2